PNMT Inhibition Compared to 7-Substituted Analogs
7-Methyl-THIQ exhibits moderate PNMT inhibitory potency (Ki = 2.7 ± 0.1 μM) [1]. Compared to the unsubstituted parent compound (7-H, Ki = 9.7 ± 0.4 μM), the 7-methyl group confers a 3.6-fold improvement in affinity [1]. However, 7-methyl is less potent than halogenated or trifluoromethyl analogs such as 7-Br (Ki = 0.29 ± 0.03 μM) and 7-CF3 (Ki = 0.18 ± 0.03 μM) [1].
| Evidence Dimension | PNMT inhibition constant (Ki) |
|---|---|
| Target Compound Data | 2.7 ± 0.1 μM |
| Comparator Or Baseline | 7-H (unsubstituted THIQ): 9.7 ± 0.4 μM; 7-CF3: 0.18 ± 0.03 μM; 7-Br: 0.29 ± 0.03 μM; 7-I: 0.37 ± 0.04 μM |
| Quantified Difference | 3.6-fold higher affinity than 7-H; 15-fold lower affinity than 7-CF3; 9.3-fold lower affinity than 7-Br |
| Conditions | Bovine adrenal PNMT; radiochemical assay with phenylethanolamine as substrate; pH 8.0 |
Why This Matters
7-Methyl-THIQ offers a distinct intermediate potency profile for PNMT inhibition, providing researchers with a tool compound that modulates epinephrine biosynthesis without the extreme potency of 7-CF3 or 7-Br.
- [1] Grunewald, G. L.; Seim, M. R.; Lu, J.; et al. Synthesis, Biochemical Evaluation, and Classical and Three-Dimensional Quantitative Structure−Activity Relationship Studies of 7-Substituted-1,2,3,4-tetrahydroisoquinolines and Their Relative Affinities toward Phenylethanolamine N-Methyltransferase and the α2-Adrenoceptor. J. Med. Chem. 1998, 41 (8), 1181-1195. View Source
